N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide
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Description
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide, commonly known as DMXAA, is a small molecule that has gained significant attention due to its potential as an anti-cancer agent. It was first synthesized in the early 1990s and has since been the subject of numerous scientific studies, with promising results in preclinical models.
Scientific Research Applications
Structural Modifications for Enhanced Stability
Research on the structural analogs of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide has focused on improving metabolic stability. A study by Stec et al. (2011) explored various 6,5-heterocycles as alternatives to the benzothiazole ring to reduce metabolic deacetylation, identifying imidazopyridazine as having similar in vitro potency and in vivo efficacy with minimal deacetylated metabolites in hepatocytes (Stec et al., 2011).
Antimicrobial and Antitumor Activities
Several studies have synthesized new compounds incorporating sulfonamide and acetamide moieties, demonstrating significant antimicrobial and antitumor activities. Abbasi et al. (2016, 2019) reported on sulfonamides bearing the benzodioxane moiety, showing potent therapeutic potential against various bacterial strains and enzyme inhibitory activities (Abbasi et al., 2016); (Abbasi et al., 2019).
Theoretical Investigations and Computational Calculations
Theoretical studies, including computational calculations and molecular docking, have been employed to understand the reactivity and interaction mechanisms of sulfonamide derivatives. Fahim and Ismael (2021) conducted a study on antimalarial sulfonamides as potential COVID-19 drugs, highlighting the theoretical calculations and molecular docking to assess binding energy and activity against relevant enzymes (Fahim & Ismael, 2021).
Enzyme Inhibitory Potentials
Research has also focused on the enzyme inhibitory potentials of compounds with benzodioxane and acetamide moieties. Abbasi et al. (2019) investigated new sulfonamides for their inhibitory activities against α-glucosidase and acetylcholinesterase, offering insights into potential therapeutic applications (Abbasi et al., 2019).
properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-[methyl(methylsulfonyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5S2/c1-16(23(4,18)19)7-12(17)15-13-14-8-5-9(20-2)10(21-3)6-11(8)22-13/h5-6H,7H2,1-4H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAOYBJNNKWRBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NC2=CC(=C(C=C2S1)OC)OC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide |
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